Angiotensin pentapeptide

Description

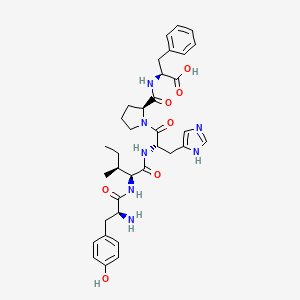

Angiotensin pentapeptide, specifically referred to as Angiotensin (4–8) or Angiotensin V, is a proteolytic metabolite derived from Angiotensin II (Ang II, 1–8) via enzymatic processing . This pentapeptide retains residues 4–8 (Val-Tyr-Ile-His-Pro) of the octapeptide Ang II. It is generated through sequential cleavage by aminopeptidases and carboxypeptidases in the renin-angiotensin system (RAS). Angiotensin-converting enzyme 2 (ACE2) further metabolizes Angiotensin III (2–8) and Angiotensin IV (3–8) into smaller fragments, including the pentapeptide . While Ang II is a potent vasoconstrictor and regulator of blood pressure, the biological role of this compound remains less defined, though it is implicated in local tissue RAS modulation .

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49)/t21-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHGVQMTIJAUOM-RSGBUPOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200520 | |

| Record name | Angiotensin pentapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52530-60-6 | |

| Record name | Angiotensin pentapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052530606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin pentapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of angiotensin peptides, including Ang-(1-5), follows established protocols for polypeptide assembly. Valyl-5-angiotensin II, a related octapeptide, serves as a template for understanding synthetic methodologies. Key steps include:

- Amino Acid Activation : Protected amino acids are activated using carbodiimide reagents such as dicyclohexyl carbodiimide (DCC). This facilitates condensation between carboxyl and amino groups while minimizing racemization.

- Stepwise Condensation : The peptide chain is elongated from the C-terminal to the N-terminal. For example, the pentapeptide sequence (Asp-Arg-Val-Tyr-Ile) is assembled by sequentially coupling residues onto a resin-bound starting amino acid.

- Stereochemical Control : Racemization risks, particularly at tyrosine (Tyr) and histidine (His) residues, are mitigated by optimizing reaction conditions (e.g., low temperature, short coupling times). Enzymatic validation using leucine aminopeptidase confirms the L-configuration of all amino acids.

Challenges :

- The Val-Tyr dipeptide intermediate exhibits atypical reactivity, necessitating precise control to avoid stereochemical impurities.

- Post-synthesis purification via reverse-phase high-performance liquid chromatography (RP-HPLC) is critical to isolate the target pentapeptide from diastereomers.

Enzymatic Hydrolysis of Precursor Peptides

Proteolytic Cleavage of Angiotensinogen

Ang-(1-5) is naturally generated via enzymatic processing of angiotensin I or II by endopeptidases. In vitro production involves:

Industrial-Scale Hydrolysis

A patent-pending method for ACE-inhibitory peptides highlights scalable enzymatic hydrolysis:

| Parameter | Specification |

|---|---|

| Substrate | 10–25% glycinin solution |

| Protease Concentration | 2–4% (w/v) |

| Incubation Time | 16–18 hours |

| Purification | RP-HPLC (0.1% TFA, 70% acetonitrile) |

This approach, though designed for soy-derived peptides, is adaptable to angiotensin precursors by selecting proteases with specificity for arginine or tyrosine residues.

Analytical Validation and Purity Assessment

Chromatographic Profiling

RP-HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients remains the gold standard for isolating Ang-(1-5). Peptide identity is confirmed via:

Biological Activity Testing

- NO Release Assays : Ang-(1-5) induces endothelial nitric oxide synthase (eNOS) phosphorylation at Ser1177 and dephosphorylation at Tyr657, enhancing NO production in human aortic endothelial cells.

- Vasodilation Studies : Preconstricted mouse mesenteric arteries show dose-dependent relaxation upon Ang-(1-5) exposure, blocked by AT2R antagonists.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | High purity, sequence control | Costly, technically complex |

| Enzymatic Hydrolysis | Scalable, cost-effective | Requires precursor isolation |

Chemical Reactions Analysis

Types of Reactions: Angiotensin pentapeptide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.

Major Products:

Oxidation Products: Methionine sulfoxide-containing peptides.

Reduction Products: Restored methionine-containing peptides.

Substitution Products: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Cardiovascular Applications

Hypertension Management

Angiotensin II is primarily known for its role in regulating blood pressure. It acts as a potent vasoconstrictor, influencing vascular resistance and blood volume. Recent studies have highlighted the comparative effectiveness of angiotensin-converting enzyme inhibitors (ACEIs) and angiotensin receptor blockers (ARBs) in managing major adverse cardiovascular events, particularly in patients with diabetes . The modulation of angiotensin peptides has been shown to improve treatment efficacy in hypertension through various mechanisms:

- Combination Therapies : Novel therapeutic approaches that target multiple components of the renin-angiotensin system (RAS) are being explored. For instance, drugs that enhance the ACE2/angiotensin-(1-7)/Mas axis can counteract the harmful effects of the ACE/angiotensin II pathway .

- Gene Therapy : Research indicates that gene therapy targeting angiotensinogen can suppress its expression at the RNA level, providing a new avenue for hypertension treatment .

Metabolic Disorders

Diabetes and Insulin Regulation

Angiotensin peptides have been implicated in glucose metabolism and insulin secretion. Studies suggest that certain angiotensin metabolites may enhance insulin sensitivity and regulate glucose homeostasis, making them potential therapeutic targets for managing diabetes . The modulation of these pathways could lead to improved outcomes in diabetic patients.

Pain Regulation

Analgesic Properties

Emerging evidence suggests that angiotensin-related peptides may play a role in pain modulation. Angiotensin II has been found to influence pain pathways, potentially offering new insights into pain management strategies . Understanding these mechanisms could lead to the development of novel analgesics that leverage the properties of angiotensin peptides.

Infectious Disease Applications

Antimalarial Activity

Recent research has uncovered the potential of synthetic angiotensin II derivatives as antimalarial agents. In murine models, these peptides demonstrated protective effects against severe manifestations of malaria without significantly affecting blood pressure . This dual functionality presents an exciting opportunity for developing new treatments that address both cardiovascular issues and infectious diseases.

Therapeutic Innovations

Peptide Engineering

Advancements in peptide synthesis and engineering have opened new avenues for therapeutic applications of angiotensin peptides. The development of synthetic analogs with enhanced stability and reduced side effects is a focal point in current research. For example, constrained derivatives of angiotensin II have shown increased resistance to proteolytic degradation, which could enhance their therapeutic applicability .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Ocaranza et al., 2010 | Cardiovascular Remodeling | Demonstrated that angiotensin-(1-7) reduces cardiac fibrosis in hypertensive models. |

| Fattah et al., 2016 | Gene Therapy | Showed cardioprotective effects of Ang 1-9 in myocardial infarction models. |

| Yu et al., 2016 | Insulin Regulation | Found that Ang 1-5 stimulates atrial natriuretic peptide release, enhancing cardioprotection. |

Mechanism of Action

Angiotensin pentapeptide exerts its effects by interacting with specific receptors in the body, primarily the angiotensin II type 1 receptor. This interaction leads to a cascade of intracellular signaling events that result in vasoconstriction, increased blood pressure, and fluid retention. The peptide also influences the release of aldosterone, a hormone that regulates sodium and water balance in the kidneys. By modulating these pathways, this compound plays a critical role in maintaining cardiovascular homeostasis.

Comparison with Similar Compounds

Angiotensin Peptide Family :

- Angiotensin II (1–8) : Asp-Arg-Val-Tyr-Ile-His-Pro-Phe (Octapeptide; vasoconstrictor).

- Angiotensin III (2–8) : Arg-Val-Tyr-Ile-His-Pro-Phe (Heptapeptide; moderate vasopressor activity).

- Angiotensin IV (3–8) : Val-Tyr-Ile-His-Pro-Phe (Hexapeptide; cognitive and renal effects).

- Angiotensin Pentapeptide (4–8) : Val-Tyr-Ile-His-Pro (Metabolite with unclear systemic activity) .

Non-Angiotensin Pentapeptides:

- Enkephalin (Tyr-Gly-Gly-Phe-Met/Leu): Binds opioid receptors; contains a D-amino acid in some isoforms for receptor specificity .

- k-Casecidin (Phe-Phe-Ser-Asp-Lys) : Antimicrobial pentapeptide derived from casein hydrolysis; activity lost upon terminal residue removal .

- Laminin Pentapeptide : MW 593.68; involved in cell adhesion (e.g., Tyr-Ile-Gly-Ser-Arg) .

Key Structural Differences :

- This compound lacks N-terminal residues critical for Ang II’s AT1 receptor binding (e.g., Asp¹, Arg²).

Functional Roles and Mechanisms

| Peptide | Biological Role | Key Receptors/Enzymes |

|---|---|---|

| Angiotensin II (1–8) | Vasoconstriction, aldosterone release | AT1, AT2 receptors |

| This compound | Local RAS modulation (hypothesized) | ACE2 (metabolism) |

| Enkephalin | Pain modulation via opioid receptors | μ-opioid, δ-opioid receptors |

| k-Casecidin | Antimicrobial activity against S. aureus | Bacterial membrane targets |

- ACE Inhibition : Synthetic pentapeptides like WTQRF (IC₅₀ = 23.93 μM) and flaxseed-derived Trp-Asn-Ile/Leu-Asn-Ala exhibit ACE-inhibitory activity, unlike this compound, which is a metabolic byproduct .

Metabolic Pathways and Enzymatic Interactions

- This compound : Cleaved from Ang IV by ACE2; further degraded by zinc-dependent metalloproteases. Excess zinc (>10 μM) inhibits ACE2, altering its metabolism .

- Angiotensin II : Processed by ACE and neprilysin into smaller fragments.

- Enkephalin : Degraded by enkephalinases (e.g., neprilysin) into inactive tripeptides .

Enzyme Substrate Efficiency :

| Substrate | Enzyme | Kₘ (μM) | Vₘₐₓ/Kₘ |

|---|---|---|---|

| Angiotensin I (1–10) | ACE | 15.2 | 0.8 |

| C-terminal pentapeptide (6–10) | ACE | 8.5 | 1.2 |

| Des-Asp¹-Ang I (2–10) | ACE | 10.1 | 1.1 |

Data adapted from : The C-terminal pentapeptide of Ang I is a superior ACE substrate compared to full-length Ang I.

Analytical Methodologies and Detection Limits

| Method | Peptide | Detection Limit | Recovery Rate |

|---|---|---|---|

| Radioimmunoassay (RIA) | This compound | 0.2 fmol/mL | 67 ± 11% |

| CZE-SERS | Laminin pentapeptide | 5.0×10⁻⁶ M | N/A |

| HPLC-MS | k-Casecidin | 0.1 pmol/mL | 74 ± 6% |

Biological Activity

Angiotensin pentapeptide, specifically angiotensin II (Ang II) and its derivatives, plays a crucial role in the renin-angiotensin system (RAS), influencing cardiovascular and renal functions. This article delves into the biological activities of angiotensin pentapeptides, focusing on their effects on blood pressure regulation, inflammation, and potential therapeutic applications.

Overview of Angiotensin Peptides

Angiotensin peptides are derived from the precursor angiotensinogen and are primarily involved in regulating blood pressure and fluid balance. The most studied peptides include:

- Angiotensin I (Ang I) : Inactive precursor converted to Ang II by ACE.

- Angiotensin II (Ang II) : A potent vasoconstrictor that increases blood pressure.

- Angiotensin-(1-7) : A counter-regulatory peptide with vasodilatory effects.

- Angiotensin-(1-9) : A metabolite with emerging therapeutic potential.

1. Blood Pressure Regulation

Angiotensin pentapeptides are primarily known for their role in blood pressure modulation. Ang II exerts its effects through two main receptors:

- AT1 Receptor : Mediates vasoconstriction, sodium retention, and aldosterone secretion.

- AT2 Receptor : Counteracts some of the actions of Ang II, promoting vasodilation and natriuresis.

Case Study : A study on spontaneously hypertensive rats demonstrated that Ang-(1-9) significantly reduced systolic blood pressure and cardiac hypertrophy through AT2 receptor activation .

| Peptide | Effect on Blood Pressure | Mechanism |

|---|---|---|

| Ang II | Increases | AT1 receptor |

| Ang-(1-7) | Decreases | AT2 receptor |

| Ang-(1-9) | Decreases | AT2 receptor |

2. Inflammation and Immune Response

Recent research indicates that angiotensin peptides may modulate inflammatory responses. For instance, Ang-(1-7) has been shown to inhibit pro-inflammatory cytokines, suggesting a protective role in inflammatory diseases.

Research Findings :

- In a study involving heart failure patients, elevated levels of Ang-(1-7) correlated with reduced inflammation markers .

- Synthetic derivatives of Ang II exhibited enhanced stability and reduced inflammatory responses in mouse models .

3. Potential Therapeutic Applications

The unique properties of angiotensin pentapeptides have led to exploration in various therapeutic areas:

- Heart Failure : Recombinant human ACE2 (rhACE2) has been shown to convert Ang II into beneficial peptides like Ang-(1-7) and Ang-(1-9), potentially normalizing elevated Ang II levels in heart failure patients .

- Diabetic Peripheral Neuropathy : Pharmacological inhibition of the angiotensin system may prevent complications associated with type 2 diabetes mellitus .

Stability and Structure

Stability is a critical factor for therapeutic applications. Studies have shown that synthetic derivatives of angiotensin peptides can be engineered to resist proteolytic degradation while retaining biological activity. For example, a constrained derivative of Ang II demonstrated significant stability compared to its parent compound .

Q & A

Basic Research Questions

Q. What methodological approaches ensure reproducibility in angiotensin pentapeptide synthesis for experimental studies?

- Methodological Answer : To minimize batch-to-batch variability, employ rigorous quality control (QC) protocols:

- HPLC and Mass Spectrometry (MS) : Verify peptide purity (>95%) and molecular weight consistency .

- Peptide Content Analysis : Quantify peptide concentration to standardize dosing in assays (e.g., cell-based studies) .

- Solubility Testing : Pre-screen in buffer systems relevant to the experimental setup (e.g., PBS, DMSO) to avoid aggregation artifacts.

Q. How can researchers determine the secondary structure of this compound in solution?

- Methodological Answer : Use complementary techniques:

- Circular Dichroism (CD) Spectroscopy : Identifies α-helix, β-sheet, or random coil conformations in aqueous environments.

- Nuclear Magnetic Resonance (NMR) : Resolves residue-specific structural dynamics and transient interactions .

- X-ray Crystallography : Provides high-resolution static structures but requires stable crystal formation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve conflicting experimental data on this compound conformational flexibility?

- Methodological Answer :

- Featurization : Extract trajectory data (e.g., dihedral angles, hydrogen bonding) to quantify conformational states .

- Markov State Models (MSMs) : Cluster trajectories into metastable states and validate with Chapman-Kolmogorov tests to ensure kinetic accuracy .

- Comparative Analysis : Cross-validate simulation results with experimental techniques (e.g., NMR relaxation, fluorescence anisotropy) to reconcile discrepancies .

Q. What strategies integrate free energy calculations with experimental data to predict this compound-receptor binding affinities?

- Methodological Answer :

- Umbrella Sampling/MM-PBSA : Calculate binding free energy landscapes and compare with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

- Alchemical Free Energy Perturbation (FEP) : Simulate mutations (e.g., residue substitutions) and validate against experimental IC₅₀ values .

- Error Analysis : Quantify uncertainty using bootstrapping or Bayesian inference to address force field limitations .

Q. How can researchers design experiments to distinguish thermodynamic stability from kinetic stability in this compound folding?

- Methodological Answer :

- Equilibrium vs. Nonequilibrium Assays :

- Thermodynamic Stability : Measure melting temperatures () via differential scanning calorimetry (DSC).

- Kinetic Stability : Use stopped-flow fluorescence or temperature-jump experiments to track folding/unfolding rates .

- Transition Path Theory (TPT) : Apply PyEMMA’s TPT module to MD trajectories, identifying dominant folding pathways and rare events .

Data Contradiction and Validation

Q. How should researchers address contradictions between computational predictions and experimental observations of this compound behavior?

- Methodological Answer :

- Multi-Technique Validation : Combine MD simulations with NMR chemical shift predictions and CD spectroscopy to cross-check structural hypotheses .

- Error Source Identification : Assess force field accuracy (e.g., AMBER vs. CHARMM) and solvent model limitations (implicit vs. explicit) .

- Experimental Replication : Repeat assays under controlled conditions (pH, ionic strength) to isolate confounding variables .

Methodological Workflows

Q. What steps are critical for constructing a robust Markov State Model (MSM) from this compound MD trajectories?

- Workflow :

Featurization : Extract torsion angles (φ/ψ) or inter-residue distances .

Dimensionality Reduction : Apply tICA or PCA to highlight slow conformational modes .

Discretization : Use k-means clustering to partition phase space.

MSM Validation : Test implied timescales and eigenvector convergence .

Kinetic Analysis : Compute mean first-passage times (MFPTs) for folding/unfolding transitions .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.